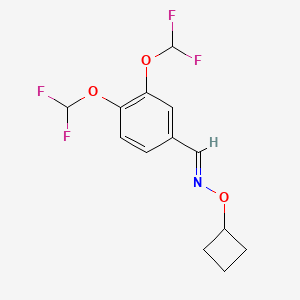

3,4-Bis-difluoromethoxy-benzaldehyde O-cyclobutyl-oxime

Description

3,4-Bis-difluoromethoxy-benzaldehyde O-cyclobutyl-oxime is a chemically modified derivative of 3,4-bis-difluoromethoxy-benzaldehyde (CAS 127842-54-0), a critical intermediate in synthesizing roflumilast, a phosphodiesterase-4 inhibitor used for chronic obstructive pulmonary disease (COPD) .

Properties

IUPAC Name |

(E)-1-[3,4-bis(difluoromethoxy)phenyl]-N-cyclobutyloxymethanimine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13F4NO3/c14-12(15)19-10-5-4-8(6-11(10)20-13(16)17)7-18-21-9-2-1-3-9/h4-7,9,12-13H,1-3H2/b18-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBPFJABPFPPTMT-CNHKJKLMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)ON=CC2=CC(=C(C=C2)OC(F)F)OC(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(C1)O/N=C/C2=CC(=C(C=C2)OC(F)F)OC(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13F4NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60703984 | |

| Record name | (E)-1-[3,4-Bis(difluoromethoxy)phenyl]-N-(cyclobutyloxy)methanimine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60703984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1202859-91-3 | |

| Record name | (E)-1-[3,4-Bis(difluoromethoxy)phenyl]-N-(cyclobutyloxy)methanimine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60703984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 3,4-Bis-difluoromethoxy-benzaldehyde O-cyclobutyl-oxime involves several steps. The starting material, 3,4-Bis(difluoromethoxy)benzaldehyde, is reacted with cyclobutylamine under specific conditions to form the oxime derivative . The reaction typically requires a solvent such as ethanol or methanol and is carried out at room temperature.

Chemical Reactions Analysis

3,4-Bis-difluoromethoxy-benzaldehyde O-cyclobutyl-oxime undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield alcohol derivatives.

Substitution: Nucleophilic substitution reactions can occur, where the oxime group can be replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and methanol, as well as catalysts like palladium on carbon for hydrogenation reactions . Major products formed from these reactions include carboxylic acids, alcohols, and substituted oxime derivatives .

Scientific Research Applications

3,4-Bis-difluoromethoxy-benzaldehyde O-cyclobutyl-oxime has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.

Biology: This compound is utilized in proteomics research to investigate protein interactions and modifications.

Medicine: Although not intended for therapeutic use, it can be used in preclinical studies to explore potential drug targets and mechanisms of action.

Industry: It finds applications in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,4-Bis-difluoromethoxy-benzaldehyde O-cyclobutyl-oxime involves its interaction with specific molecular targets. The oxime group can form covalent bonds with nucleophilic sites on proteins, leading to modifications that affect protein function. This compound can also participate in redox reactions, influencing cellular oxidative stress pathways .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Substituent Effects on Physicochemical Properties

Difluoromethoxy vs. Benzyloxy Groups

- Electron-Withdrawing vs. Lipophilic Effects: The difluoromethoxy group (-OCHF₂) in 3,4-Bis-difluoromethoxy-benzaldehyde enhances metabolic stability compared to benzyloxy (-OCH₂C₆H₅), as fluorine atoms reduce oxidative degradation .

Oxime Modifications

- O-Cyclobutyl Group : The cyclobutyl ring introduces steric strain and conformational rigidity, which may affect binding to biological targets. This modification is hypothesized to slow hydrolysis of the oxime compared to unsubstituted variants, extending half-life in vivo.

Research Findings and Data Gaps

Table 2: Hypothetical Properties Based on Structural Analogues

| Property | This compound | 3,4-Bis-benzyloxy-benzaldehyde oxime |

|---|---|---|

| Molecular Weight (g/mol) | ~307.25 | ~333.38 |

| LogP (Predicted) | ~2.8 (moderate lipophilicity) | ~4.1 (high lipophilicity) |

| Aqueous Solubility | Low (enhanced by fluorinated groups) | Very low |

| Metabolic Stability | High (due to -OCHF₂) | Moderate |

Key Observations

Fluorine Impact : Difluoromethoxy groups reduce susceptibility to cytochrome P450-mediated metabolism, a critical advantage in drug design .

Oxime Stability : Cyclobutyl substitution may stabilize the oxime moiety against enzymatic cleavage, though experimental validation is needed.

Notes on Data Limitations

- Direct experimental data on this compound is scarce; properties are inferred from its parent aldehyde and benzyloxy analogue.

- Comparative studies on oxime derivatives in pharmaceutical contexts are underrepresented in publicly available literature.

Biological Activity

3,4-Bis-difluoromethoxy-benzaldehyde O-cyclobutyl-oxime (CAS No. 1202859-91-3) is a synthetic organic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, mechanism of action, and relevant research findings.

Chemical Structure and Properties

The compound features a benzaldehyde moiety with two difluoromethoxy groups and an oxime functional group attached to a cyclobutyl ring. This unique structure may contribute to its biological properties.

Anticancer Activity

Compounds containing oxime functionalities have been investigated for their anticancer properties. Studies show that oximes can inhibit cancer cell proliferation by interfering with specific signaling pathways. Although direct studies on this compound are scarce, the presence of the oxime group suggests it may possess similar anticancer capabilities.

The proposed mechanism of action for this compound involves:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways in bacteria or cancer cells.

- Receptor Interaction : It may bind to specific receptors, modulating their activity and influencing cellular responses.

Case Studies and Experimental Data

-

Antimicrobial Activity :

- A study on related compounds demonstrated that benzaldehyde derivatives exhibited zone inhibition against E. coli and S. aureus, suggesting that similar structures could be effective against these pathogens.

-

Anticancer Studies :

- In vitro studies on oxime derivatives showed a reduction in cell viability in various cancer cell lines, indicating potential use as therapeutic agents.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Difluoromethoxy groups, oxime | Potential antimicrobial and anticancer |

| 6-Chloro-7-methyl-1H-indole-2,3-dione 3-(O-cyclobutyl-oxime) | Indole core with oxime | Antiviral and anticancer |

| 7-Methyl-1H-indole-2,3-dione | Lacks oxime | Limited biological activity |

Q & A

Basic Research Questions

Q. What synthetic methodologies are established for preparing 3,4-Bis-difluoromethoxy-benzaldehyde O-cyclobutyl-oxime?

- Answer : The synthesis involves two key steps: (1) bis-difluoromethoxy benzaldehyde preparation via nucleophilic substitution. For example, reacting 3,4-dihydroxybenzaldehyde with difluoromethyl halides under basic conditions (e.g., K₂CO₃ in acetonitrile at 80°C) . (2) Oxime formation by reacting the aldehyde with hydroxylamine hydrochloride and cyclobutylamine in ethanol under reflux, followed by purification via silica gel chromatography . Optimize solvent polarity (e.g., dichloromethane vs. acetonitrile) to enhance yield.

Q. How is the structural integrity and purity of the compound validated?

- Answer : Use a combination of ¹H/¹³C NMR to confirm functional groups (e.g., oxime proton at ~8.5 ppm, cyclobutyl CH₂ signals) , HPLC (≥95% purity, C18 column, acetonitrile/water mobile phase) , and high-resolution mass spectrometry (HRMS) to verify molecular weight . For stability, conduct accelerated degradation studies under varying pH (e.g., 1.0–9.0) and monitor via UV-Vis or LC-MS .

Q. What are the critical stability considerations for this compound during storage?

- Answer : Store under inert atmosphere (N₂/Ar) at –20°C to prevent oxime hydrolysis or oxidation. Stability assays show susceptibility to light and humidity; use amber vials and desiccants . Pre-formulation studies in DMSO (≤10 mM) are recommended for biological assays to avoid precipitation .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorinated substituents, oxime substituents) influence bioactivity?

- Answer : Structure-activity relationship (SAR) studies on analogous oximes indicate that difluoromethoxy groups enhance lipophilicity (logP ~2.8), improving blood-brain barrier penetration, while cyclobutyl groups reduce steric hindrance for target binding . Compare analogs (e.g., O-benzyl vs. O-cyclobutyl oximes) in enzymatic assays (e.g., aldose reductase inhibition ) to quantify potency shifts.

Q. What analytical challenges arise in quantifying trace impurities or degradation products?

- Answer : LC-MS/MS with MRM (multiple reaction monitoring) is essential for detecting low-abundance byproducts (e.g., hydrolyzed aldehyde or cyclobutylamine adducts) . Method validation should include spike-recovery tests (80–120% acceptable range) and column selectivity studies (C18 vs. phenyl-hexyl phases) .

Q. How can contradictions in reported biological activities (e.g., antimicrobial vs. anticancer) be resolved?

- Answer : Discrepancies may stem from assay conditions (e.g., bacterial strain specificity, cancer cell line selection) or compound purity . Standardize protocols: (1) Use CLSI guidelines for antimicrobial testing ; (2) Validate anticancer activity via apoptosis markers (e.g., caspase-3) and mitochondrial membrane potential assays . Cross-reference PubChem/ECHA datasets for bioactivity consensus .

Q. What computational tools are suitable for predicting the compound’s interaction with biological targets?

- Answer : Perform molecular docking (AutoDock Vina) using crystal structures of target proteins (e.g., PARP-1 or EGFR kinases from PDB). Validate predictions with molecular dynamics simulations (GROMACS) to assess binding stability. Compare results with experimental IC₅₀ values from kinase inhibition assays .

Methodological Best Practices

- Synthetic Optimization : Screen catalysts (e.g., triethylamine vs. pyridine) to reduce reaction time .

- Biological Assays : Include positive controls (e.g., doxorubicin for cytotoxicity) and normalize data to vehicle-treated samples .

- Data Reproducibility : Deposit raw NMR/HPLC files in public repositories (e.g., Zenodo) and adhere to FAIR principles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.